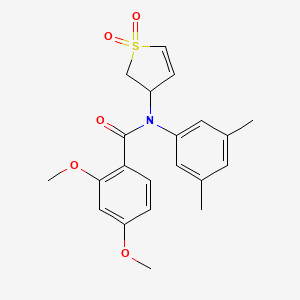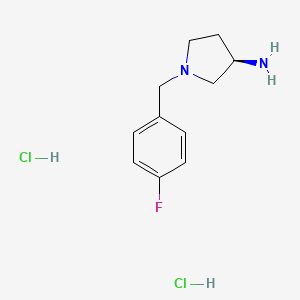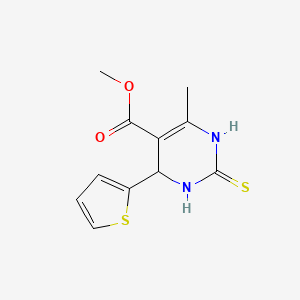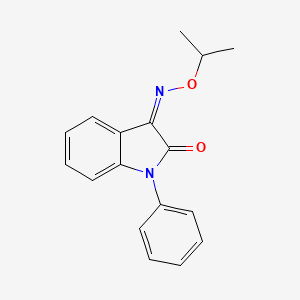![molecular formula C15H14ClN3O4S2 B2931688 5-chloro-2-methoxy-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide CAS No. 1903166-70-0](/img/structure/B2931688.png)
5-chloro-2-methoxy-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-2-methoxy-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide is a compound of interest due to its unique chemical structure, which potentially makes it a versatile entity in scientific research and industrial applications. This compound belongs to the class of benzenesulfonamides, which are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties.
Wissenschaftliche Forschungsanwendungen
5-chloro-2-methoxy-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide has promising applications across several fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential to inhibit certain enzymes, impacting cell signaling pathways.
Medicine: Explored for its antimicrobial and anticancer properties, with ongoing research into its effectiveness against various pathogens and tumor cells.
Industry: Could be used in the development of new materials with unique properties, including high-performance polymers and coatings.
Safety and Hazards
Wirkmechanismus
Target of Action
It has been reported as an intermediate in the synthesis ofglyburide , a drug used in the treatment of type 2 diabetes . Glyburide primarily targets the sulfonylurea receptor 1 (SUR1) , which is a regulatory subunit of the ATP-sensitive potassium channels . Therefore, it’s possible that this compound may also interact with similar targets.
Mode of Action
This depolarizes the membrane and opens voltage-dependent calcium channels, leading to an increase in intracellular calcium in the beta cells and subsequent stimulation of insulin release .
Biochemical Pathways
The compound likely affects the insulin signaling pathway given its potential role in the synthesis of glyburide . By stimulating the release of insulin, it could enhance the uptake of glucose into cells and decrease glucose production in the liver, thereby helping to regulate blood glucose levels .
Pharmacokinetics
The metabolites are excreted in both urine and bile .
Result of Action
If it shares a similar mechanism of action with glyburide, it could potentially stimulate insulin release from pancreatic beta cells, leading to a decrease in blood glucose levels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-2-methoxy-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide typically involves a multi-step process. The initial step often includes the chlorination of 2-methoxybenzenesulfonamide, followed by a substitution reaction with an appropriate amine derivative to introduce the 4-oxothieno[2,3-d]pyrimidin-3(4H)-yl group. This is generally performed under controlled temperature conditions with suitable solvents and catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound would necessitate the optimization of reaction conditions to maximize yield and minimize costs. This involves careful selection of reagents, solvents, and reaction parameters such as temperature, pressure, and reaction time. Continuous flow processes might be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 5-chloro-2-methoxy-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide can undergo various chemical reactions including:
Oxidation: Transforming sulfides into sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Potentially reducing the sulfonamide group under specific conditions to yield different derivatives.
Common Reagents and Conditions: Reagents such as sodium hydride, lithium aluminum hydride, and other strong bases or reducing agents are commonly used in these reactions. Reaction conditions vary widely but often include anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products depend on the specific reaction type but can include sulfoxides, sulfones, and various substituted derivatives which can be further utilized in synthesis or research.
Vergleich Mit ähnlichen Verbindungen
5-chloro-2-methoxy-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide stands out due to its unique combination of functional groups. Compared to other benzenesulfonamides, it offers distinct structural attributes that enhance its reactivity and potential applications. Similar compounds include:
2-methoxybenzenesulfonamide: Lacks the complex thienopyrimidine structure.
5-chloro-2-methylbenzenesulfonamide: Different alkyl group substitution.
4-aminothieno[2,3-d]pyrimidine: Lacks the benzenesulfonamide functionality.
These comparisons highlight the uniqueness of the compound and its potential for specialized applications.
Conclusion
This compound is a compound of significant interest due to its versatile chemical properties and wide range of potential applications. Its synthesis and reactions offer valuable insights for various fields, from chemistry to medicine and industry. The uniqueness of its structure compared to similar compounds further underscores its potential utility and importance in scientific research.
Eigenschaften
IUPAC Name |
5-chloro-2-methoxy-N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O4S2/c1-23-12-3-2-10(16)8-13(12)25(21,22)18-5-6-19-9-17-14-11(15(19)20)4-7-24-14/h2-4,7-9,18H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTCSNBCYWJUDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCN2C=NC3=C(C2=O)C=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(1,3-Benzodioxol-5-ylamino)carbonyl]-4-piperidinecarboxylic acid](/img/structure/B2931605.png)
![2-Aminothieno[2,3-C]pyridine-3-carboxylic acid hydrochloride](/img/structure/B2931607.png)
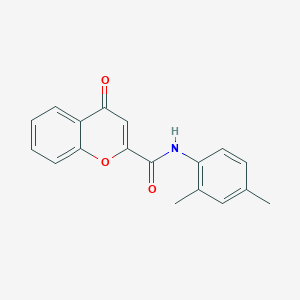

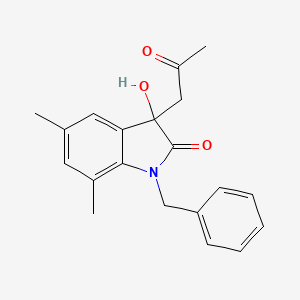

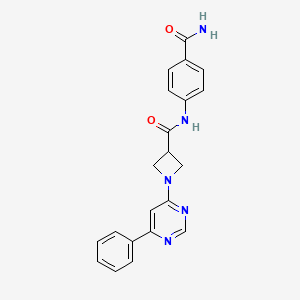
![(Z)-4-methoxy-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2931614.png)
![3-(BENZENESULFONYL)-8-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-8-AZABICYCLO[3.2.1]OCTANE](/img/structure/B2931618.png)
![1-methyl-1H-benzo[d]imidazol-5-yl 3,5-dimethylisoxazole-4-sulfonate](/img/structure/B2931621.png)
